molecular formula C12H13ClO2 B1290926 4-(4-Acetoxyphenyl)-2-chloro-1-butene CAS No. 890097-86-6

4-(4-Acetoxyphenyl)-2-chloro-1-butene

Cat. No.: B1290926
CAS No.: 890097-86-6
M. Wt: 224.68 g/mol
InChI Key: ONGIFUCCOGIRDI-UHFFFAOYSA-N
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Description

4-(4-Acetoxyphenyl)-2-chloro-1-butene is an organic compound that belongs to the class of phenylbutenes It is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain with a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetoxyphenyl)-2-chloro-1-butene typically involves the following steps:

    Starting Material: The synthesis begins with 4-acetoxybenzaldehyde.

    Formation of Intermediate: The 4-acetoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 4-(4-acetoxyphenyl)-2-butenal.

    Chlorination: The 4-(4-acetoxyphenyl)-2-butenal is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the second position, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetoxyphenyl)-2-chloro-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of 4-(4-acetoxyphenyl)-2-chlorobutanoic acid.

    Reduction: Formation of 4-(4-acetoxyphenyl)-2-chlorobutanol.

    Substitution: Formation of 4-(4-acetoxyphenyl)-2-aminobutene or 4-(4-acetoxyphenyl)-2-thiobutene.

Scientific Research Applications

4-(4-Acetoxyphenyl)-2-chloro-1-butene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-Acetoxyphenyl)-2-chloro-1-butene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetoxyphenyl)-2-butanone: Similar structure but lacks the chlorine atom.

    4-(4-Acetoxyphenyl)-2-butenal: An intermediate in the synthesis of 4-(4-Acetoxyphenyl)-2-chloro-1-butene.

    4-(4-Acetoxyphenyl)-2-aminobutene: A derivative formed through nucleophilic substitution.

Uniqueness

This compound is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

[4-(3-chlorobut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGIFUCCOGIRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641202
Record name 4-(3-Chlorobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-86-6
Record name 4-(3-Chlorobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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